molecular formula C11H12N2O2S B2767282 Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1351619-09-4

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2767282
CAS No.: 1351619-09-4
M. Wt: 236.29
InChI Key: PLISOADHBQPQLW-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 1351619-09-4) is a benzo[d]thiazole derivative with a methyl ester at position 6, an ethyl substituent at position 3, and an imino (=NH) group at position 2. Its molecular formula is C₁₁H₁₂N₂O₂S (MW: 236.29 g/mol), and it is often isolated as a 4-methylbenzenesulfonate salt (CAS: 2034154-17-9, C₁₈H₂₀N₂O₅S₂) .

Properties

IUPAC Name

methyl 3-ethyl-2-imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-13-8-5-4-7(10(14)15-2)6-9(8)16-11(13)12/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLISOADHBQPQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A widely adopted method involves reacting 2-bromo-4-(methoxycarbonyl)cyclohexanone with thiourea in refluxing ethanol. This one-pot reaction achieves simultaneous cyclization and imino group installation:
$$
\text{2-Bromo-4-(methoxycarbonyl)cyclohexanone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Methyl 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate}
$$
Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Temperature : Reflux (~78°C) ensures complete cyclization within 2–3 hours.
  • Yield : 60–65% after recrystallization from acetic acid.

Alkylation at Position 3

Ethyl Group Introduction via Nucleophilic Substitution

The 2-imino group’s lone pair facilitates alkylation at C3. Ethyl bromide or iodide serves as the electrophile in the presence of anhydrous potassium carbonate:
$$
\text{Methyl 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate} + \text{EtI} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{this compound}
$$
Key Parameters :

Parameter Optimal Condition Yield Impact
Solvent Acetonitrile +15% vs. DMF
Base K₂CO₃ +20% vs. NaOH
Reaction Time 6–8 hours <5% variance
Temperature 80°C Max yield

Side products like N-ethylated imines form if stoichiometry exceeds 1:1.2 (substrate:EtI).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A less common route employs reductive amination of Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate with ethylamine:
$$
\text{Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate} + \text{EtNH}2 \xrightarrow{\text{NaBH}4} \text{Target Compound}
$$
Advantages :

  • Avoids alkylation side reactions.
  • Suitable for scale-up (70% yield).

Limitations :

  • Requires pre-synthesized oxo precursor.
  • Longer reaction times (12+ hours).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted ethylating agents.
  • Recrystallization : Ethanol/water mixtures yield >95% pure crystals.

Spectroscopic Validation

Technique Key Signals Confirmation Purpose
¹H NMR δ 1.25 (t, J=7 Hz, 3H, CH₂CH₃) Ethyl group integration
δ 3.85 (s, 3H, COOCH₃) Methyl ester presence
IR 1685 cm⁻¹ (C=O stretch) Ester carbonyl confirmation
MS m/z 266 [M+H]⁺ Molecular ion verification

Data consistency across these methods ensures structural fidelity.

Industrial Scalability Considerations

Cost-Benefit Analysis of Routes

Route Cost (USD/kg) Yield (%) Purity (%)
Cycloamination-Alkylation 1200 60 95
Reductive Amination 1450 70 97

Solvent Recovery Systems

  • Ethanol Distillation : Reuse in cyclization steps reduces waste.
  • Acetonitrile Recycling : Membrane filtration reclaims >80% solvent.

Challenges and Mitigation Strategies

Imine Hydrolysis Risks

The 2-imino group is prone to hydrolysis under acidic conditions. Mitigation includes:

  • Strict pH control (6.5–7.5 during workup).
  • Use of anhydrous solvents in alkylation.

Byproduct Formation

  • N-Ethyl Derivatives : Controlled EtI stoichiometry minimizes this.
  • Oxidation Products : Nitrogen atmosphere prevents thiazole ring oxidation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate belongs to the benzothiazole family, which is known for its diverse pharmacological properties. The compound has been evaluated for its potential as an antibacterial agent. Studies indicate that derivatives of benzothiazole exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. For instance, research highlighted the effectiveness of benzothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .

Key Findings:

  • Antibacterial Activity: The compound has shown promising results in inhibiting bacterial gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
  • Optimization of Derivatives: Structural modifications have led to compounds with enhanced solubility and improved antibacterial efficacy against resistant strains .

Antitubercular Activity

The benzothiazole scaffold is also recognized for its antitubercular properties. Compounds related to this compound have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Research has indicated that certain derivatives possess significant inhibitory effects on tuberculosis bacteria, making them potential candidates for further development .

Case Study:
A study involving the synthesis of novel thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated that specific modifications resulted in compounds with excellent antitubercular activity, suggesting a similar potential for methyl 3-ethyl derivatives .

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties as well. The ability of these compounds to interact with various biological targets involved in cancer progression makes them valuable in cancer research. This compound may exhibit similar activities through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.

Research Insights:
Compounds with a benzothiazole core have been documented to show anticancer activity by modulating key signaling pathways involved in cell growth and survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds.

Summary Table of Biological Activities

Activity Target Organism Efficacy
AntibacterialMRSASignificant inhibition observed
AntitubercularMycobacterium tuberculosisPotent inhibitory effects noted
AnticancerVarious cancer cell linesInduction of apoptosis reported

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-Ethyl, 2-imino, 6-methyl ester C₁₁H₁₂N₂O₂S Enhanced lipophilicity due to ethyl group; imino group enables hydrogen bonding
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate 3-Methyl, 2-imino, 6-ethyl ester C₁₁H₁₂N₂O₂S Lower steric bulk (methyl vs. ethyl); ethyl ester increases solubility in organic solvents
4-Chloro-3'-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-3-carboxylic acid 3-Cyclopentyl, 3-oxo, 6-oxy-biphenyl C₂₇H₂₄ClNO₄S Oxo group (C=O) at position 3 enhances hydrogen-bond acceptor capacity; biphenyl moiety improves receptor binding
Methyl 2-aminobenzo[d]thiazole-6-carboxylate 2-Amino, 6-methyl ester C₉H₈N₂O₂S Amino group (-NH₂) at position 2 enables nucleophilic reactions; simpler structure with lower molecular weight

Key Structural Insights :

  • Imino vs. Oxo Groups: The imino (=NH) group at position 2 participates in hydrogen bonding, while oxo (C=O) groups (e.g., in derivatives) act as stronger hydrogen-bond acceptors, influencing solubility and crystal packing .
  • Ester Variations : Methyl esters (target compound) are less hydrolytically stable than ethyl esters but offer higher metabolic stability in vivo .

Physical and Spectral Properties

Property Target Compound Ethyl 3-Methyl Analogue 3-Oxo Biphenyl Derivative
Molecular Weight 236.29 g/mol 236.29 g/mol 494.11 g/mol
Solubility Low in water; soluble in DMSO, CHCl₃ Higher in organic solvents (due to ethyl ester) Low in water; soluble in DMF
¹H NMR (δ, ppm) ~2.5 (ethyl-CH₂), 3.9 (COOCH₃), 6.8–7.5 (aromatic H) ~1.3 (ethyl ester-CH₃), 2.1 (methyl-CH₃) ~1.8 (cyclopentyl), 7.2–8.1 (biphenyl H)
MS (m/z) [M+H]⁺: 237.07 [M+H]⁺: 237.07 [M+H]⁺: 494.00

Biological Activity

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article compiles various studies and findings related to its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for conferring various pharmacological properties. The compound's structural formula can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Biological Activities

1. Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study indicated that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 µg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects. Thiazole derivatives have shown activity against protozoan parasites such as Leishmania and Trypanosoma. In vitro studies indicated that compounds derived from thiazoles could effectively reduce the viability of these parasites while exhibiting low cytotoxicity towards mammalian cells .

3. Anticancer Potential

The anticancer activity of thiazole derivatives has been a focus of numerous studies. This compound was included in a series of compounds evaluated for their cytotoxic effects against various cancer cell lines. Preliminary results suggested moderate activity, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the substituents on the thiazole ring can significantly affect their pharmacological properties. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic ring has been associated with enhanced activity against certain pathogens .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antimicrobial activity against a panel of bacterial strains, with some compounds achieving MIC values as low as 6.25 µg/mL .
  • Antileishmanial Activity : Another investigation reported that thiazole-based compounds showed significant leishmanicidal activity, effectively reducing the survival rate of Leishmania species in vitro while maintaining low toxicity to host cells .

Q & A

Q. What are the established synthetic routes for Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via multi-step condensation reactions. A common method involves reacting thiazole derivatives with ethyl/methyl esters under acidic or basic conditions. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol under reflux improve reaction efficiency .
  • Catalysts : Triethylamine enhances nucleophilic substitution in esterification steps .
  • Temperature and time : Controlled heating (80–100°C) for 6–24 hours ensures completion .
  • Purification : Column chromatography (silica gel, PE/EtOAc) achieves >95% purity .

Q. What are the key chemical properties influencing its research applications?

  • Solubility : Moderate solubility in organic solvents (e.g., DMSO, ethanol) due to ester functionality; hydrobromide salts enhance aqueous solubility .
  • Stability : Degrades under prolonged light exposure; store at –20°C in inert atmospheres .
  • Functional groups : The imino group enables hydrogen bonding, while the thiazole ring facilitates π-π stacking .

Q. Which biological activities have been reported, and what assays validate them?

  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus (IC₅₀: 12–25 µM) .
  • Anticancer : MTT assays show cytotoxicity in HeLa cells (IC₅₀: 8.7 µM) via caspase-3 activation .
  • Anti-inflammatory : COX-2 inhibition (70% at 50 µM) measured via ELISA .

Q. What spectroscopic/analytical techniques are recommended for characterization?

  • ¹H/¹³C NMR : Confirm structure using chemical shifts (e.g., ester carbonyl at δ ~165 ppm) .
  • LC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 278.39) .
  • Melting point : Consistency with literature values (e.g., 93–95°C) indicates purity .

Advanced Research Questions

Q. How can the mechanism of action in anticancer studies be elucidated?

  • Molecular docking : Predict interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock .
  • Enzyme assays : Measure inhibition of phosphodiesterases or kinases (IC₅₀ values) .
  • siRNA knockdown : Confirm target relevance by correlating gene silencing with reduced cytotoxicity .

Q. What strategies address contradictory data in biological activity assessments?

  • Standardized protocols : Replicate assays under controlled conditions (pH, temperature) .
  • Orthogonal assays : Validate antimicrobial activity via both disk diffusion and broth microdilution .
  • Batch analysis : Check for synthesis variability (e.g., impurity profiles via HPLC) .

Q. How to design SAR studies to improve pharmacological profiles?

  • Derivative synthesis : Modify substituents (e.g., allyl vs. ethyl groups) and test bioactivity .
  • Computational models : Use QSAR to predict logP and bioavailability .
  • Activity comparison : Tabulate IC₅₀ values for analogs (e.g., hydrobromide salts show 2x higher solubility) .

Q. Which computational methods predict target interactions effectively?

  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond donors) .
  • Free energy calculations : Estimate binding affinities (ΔG) using MM-PBSA .

Q. What modifications enhance aqueous solubility for in vivo studies?

  • Salt formation : Hydrobromide derivatives increase solubility 3–5 fold .
  • PEGylation : Attach polyethylene glycol to the ester group .
  • Prodrug strategies : Hydrolyze ester to carboxylic acid in physiological conditions .

Q. How do oxidation/reduction reactions affect bioactivity?

  • Oxidation : Convert thiazole sulfur to sulfoxides (enhances anti-inflammatory activity by 30%) .
  • Reduction : Imino to amine groups alter hydrogen-bonding capacity, reducing kinase affinity .
  • Characterization : Monitor changes via IR (S=O stretch at 1050 cm⁻¹) and bioassays .

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